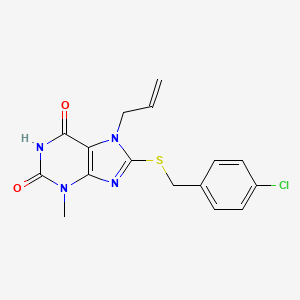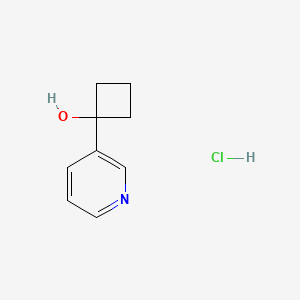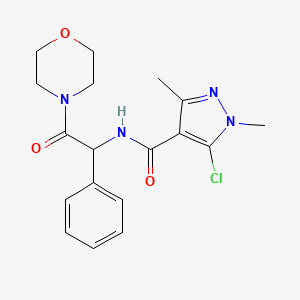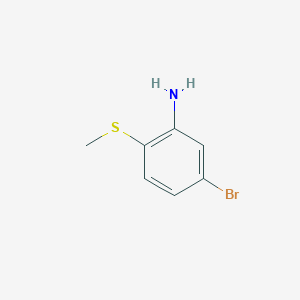![molecular formula C31H27ClN4O2S B2932162 6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215753-54-0](/img/structure/B2932162.png)
6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-quinoline-4-carboxylic acid derivatives are a group of compounds that have been studied for their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors . These compounds have shown activity against CETP, with some displaying significant inhibitory rates .
Synthesis Analysis
The synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives involves several steps starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-quinolinecarbohydrazide, a related compound, has a molecular formula of C16H13N3O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Doebner reaction, amidation, reduction, acylation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 2-Phenyl-4-quinolinecarbohydrazide has a molecular weight of 263.294 Da .科学的研究の応用
Metabolic Pathways and Pharmacokinetics
Research on related compounds, such as orexin receptor antagonists like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), has provided insights into their metabolic pathways and pharmacokinetics. For instance, SB-649868 is extensively metabolized, with its elimination occurring principally via the feces, highlighting the importance of understanding the metabolic and excretion pathways of similar compounds (Renzulli et al., 2011).
Potential Therapeutic Uses
The investigation into related compounds also sheds light on potential therapeutic applications. For example, sapropterin dihydrochloride, a synthetic form of 6R-tetrahydrobiopterin (BH4), is used for treating phenylketonuria (PKU), indicating that similar compounds could have therapeutic applications in metabolic disorders or other conditions (Keil et al., 2013).
Environmental and Health Exposure
Research on exposure to environmental chemicals, including pyrethroid and organophosphate pesticides, emphasizes the need to understand the exposure pathways and health impacts of chemicals, including potential novel compounds. This highlights the relevance of assessing the safety profiles of new compounds, their environmental persistence, and potential exposure risks (Bravo et al., 2019).
作用機序
These compounds have been studied for their potential as inhibitors of histone deacetylases (HDACs), which are a group of enzymes that remove acetyl groups from histone proteins . Inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs .
将来の方向性
特性
IUPAC Name |
6-benzyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O2S.ClH/c32-29(36)28-23-15-16-35(18-20-9-3-1-4-10-20)19-27(23)38-31(28)34-30(37)24-17-26(21-11-5-2-6-12-21)33-25-14-8-7-13-22(24)25;/h1-14,17H,15-16,18-19H2,(H2,32,36)(H,34,37);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYOJBDDRQZOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C(=O)N)CC6=CC=CC=C6.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)



![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)

![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)

![5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine](/img/structure/B2932097.png)
![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2932099.png)
